(E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
(E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Thioether Formation: The cinnamylthio group is introduced via a nucleophilic substitution reaction where a cinnamyl halide reacts with a thiol derivative of the triazole.
Pyridine Attachment: The final step involves coupling the triazole-thioether intermediate with a pyridine derivative through a condensation reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or the cinnamyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, reduced cinnamyl derivatives.
Substitution: Various substituted triazole or pyridine derivatives.
Scientific Research Applications
(E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the biological activity of triazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The cinnamylthio group may interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- (E)-3-(5-(phenylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- (E)-3-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
(E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of the cinnamylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological membranes and enzymes, potentially leading to more potent biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S/c1-3-9-18(10-4-1)11-8-16-27-22-25-24-21(19-12-7-15-23-17-19)26(22)20-13-5-2-6-14-20/h1-15,17H,16H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDCZKQIEHSLQW-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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